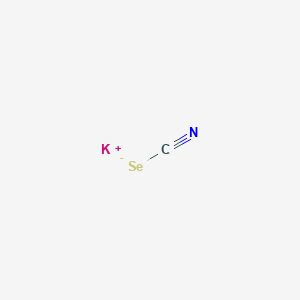

Selenocyanic acid, potassium salt

説明

Potassium selenocyanate, also known as Selenocyanic acid potassium, is a laboratory chemical . It is used to prepare triphenylphosphine selenide by reacting with triphenylphosphine . It also finds application in solid-state NMR of heavy-metal nuclei which results in the preparation of several mercury thiocyanate and selenocyanate compounds .

Synthesis Analysis

Potassium selenocyanate is a crystalline solid and a reagent for the conversion of alkyl halides to nitriles, and the production of pharmaceutical intermediates . It also finds application in the field of energy storage devices .Molecular Structure Analysis

The linear formula of Potassium selenocyanate is KSeCN . It has a molecular weight of 144.08 .Chemical Reactions Analysis

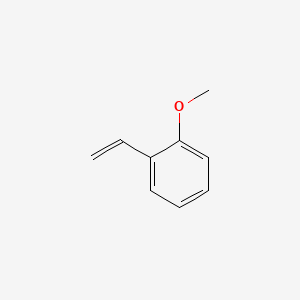

Potassium selenocyanate can be used as a redox-active electrolyte to enhance the performance of carbon-based supercapacitors . It is also a starting material for the one-pot stereoselective synthesis of alkyl styryl selenides .Physical And Chemical Properties Analysis

Potassium selenocyanate is a solid with a molecular weight of 144.08 . It has a melting point of 100°C .科学的研究の応用

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Organoselenium compounds, such as Selenocyanic acid, potassium salt, are known to mimic glutathione peroxidase (GPx), which possess antioxidants/prooxidant properties. They can modulate the concentration of reactive oxygen species (ROS), preventing oxidative stress in normal cells or inducing ROS formation in cancer cells .

Methods of Application

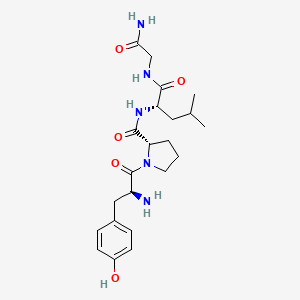

The synthesis of potent GPx mimics with antioxidant and anticancer activity was achieved by obtaining water-soluble benzeneseleninic acid salts. The procedure was based on the synthesis of 2- (N-alkylcarboxyamido)benzeneselenenic acids, through the oxidation of benzisoselenazol-3 (2H)-ones or analogous arenediselenides with an amido group, which were further converted to corresponding potassium salts by the treatment with potassium tert-butanolate .

Results or Outcomes

The areneseleninic acid salts were significantly better peroxide scavengers than analogous acids and the well-known organoselenium antioxidant ebselen. The highest activity was observed for the 2- (N-ethylcarboxyamido)benzeneselenenic acid potassium salt .

2. Improving Crop Salt Tolerance

Specific Scientific Field

This application is in the field of Agriculture and Soil Science .

Summary of the Application

Creating positive soil legacy effects for crops, thereby alleviating crop salt stress, presents a new perspective for improving soil conditions and increasing productivity in saline farmlands .

Methods of Application

The approach involves leveraging the soil legacy effects created by plants to cope with salt stress, including the direct use of halophytes and salt-tolerant crops and the design of cropping patterns with specific crop functional groups. Another aspect focuses on the utilization of soil legacy effects created synergistically by soil microorganisms .

Results or Outcomes

By screening suitable salt-tolerant crops, developing rational cropping patterns, and inoculating safe functional soils, positive soil legacy effects could be created to enhance crop salt tolerance .

3. Redox-active Electrolyte for Carbon-based Supercapacitors

Specific Scientific Field

This application is in the field of Energy Storage and Material Science .

Summary of the Application

Potassium selenocyanate can be used as a redox-active electrolyte to enhance the performance of carbon-based supercapacitors .

Methods of Application

The compound is used as an electrolyte in the supercapacitor. The redox-active nature of the compound allows it to store and release energy, thereby enhancing the performance of the supercapacitor .

Results or Outcomes

The use of Potassium selenocyanate as a redox-active electrolyte has been shown to improve the energy storage capacity of carbon-based supercapacitors .

4. Synthesis of Cu and Ni Complexes with Antioxidant/Anti-inflammatory Activities

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

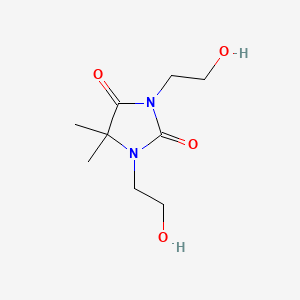

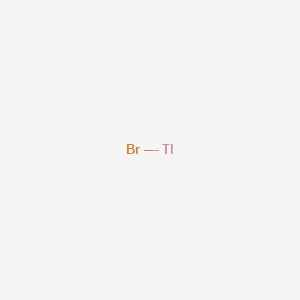

Potassium selenocyanate can be used as a precursor to synthesize Cu and Ni complexes with antioxidant/anti-inflammatory activities .

Methods of Application

The compound is used as a starting material in the synthesis of these complexes. The resulting complexes have been found to exhibit antioxidant and anti-inflammatory activities .

Results or Outcomes

The synthesized Cu and Ni complexes have shown promising antioxidant and anti-inflammatory activities, suggesting potential applications in the treatment of diseases associated with oxidative stress and inflammation .

5. Conversion of Alkyl Halides to Nitriles

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

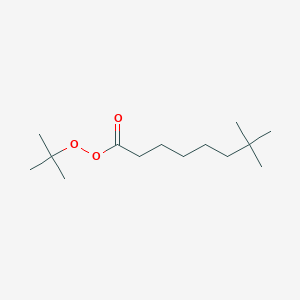

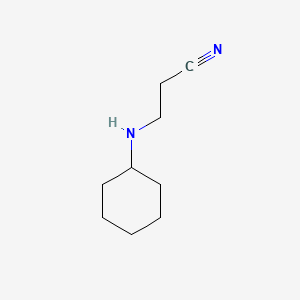

Potassium selenocyanate is a crystalline solid and a reagent for the conversion of alkyl halides to nitriles .

Methods of Application

The compound is used as a reagent in the reaction. The alkyl halide is reacted with potassium selenocyanate to yield the corresponding nitrile .

Results or Outcomes

The reaction provides a straightforward method for the conversion of alkyl halides to nitriles .

6. Production of Pharmaceutical Intermediates

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

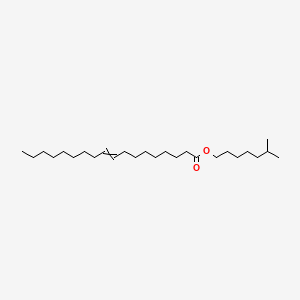

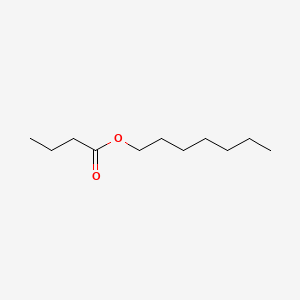

Potassium selenocyanate is used in the production of pharmaceutical intermediates .

Methods of Application

The compound is used as a starting material in the synthesis of various pharmaceutical intermediates .

Results or Outcomes

The use of Potassium selenocyanate in the synthesis of pharmaceutical intermediates has been found to be effective .

Safety And Hazards

Potassium selenocyanate is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area .

特性

IUPAC Name |

potassium;selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNSe.K/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKHFSRAXRJBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[Se-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5749-48-4 (Parent) | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0063020 | |

| Record name | Potassium selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium selenocyanate | |

CAS RN |

3425-46-5 | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium selenocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

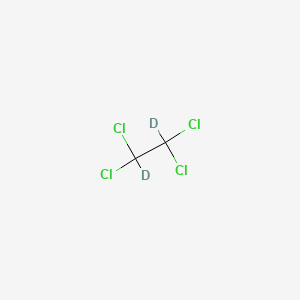

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt](/img/structure/B1582410.png)